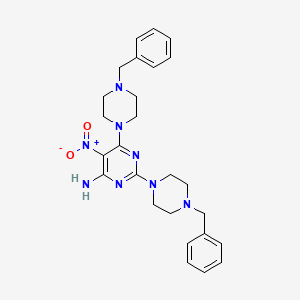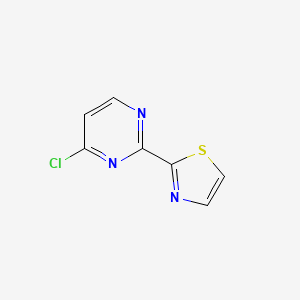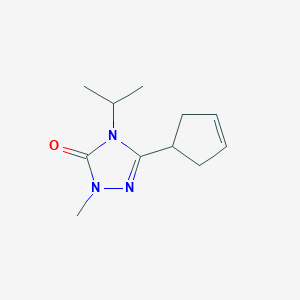![molecular formula C16H10ClF3N2O B2618057 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone CAS No. 321980-89-6](/img/structure/B2618057.png)
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone, otherwise known as CTFB, is an organic compound that has been studied for its potential applications in organic synthesis and scientific research. CTFB is a member of the benzimidazole family, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. It is a white crystalline solid with a melting point of about 134°C and a boiling point of about 314°C. CTFB has been found to be an effective reagent for several organic transformations, such as the synthesis of tertiary amines, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
CTFB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of tertiary amines, aldehydes, and other organic compounds. CTFB has also been studied for its potential as a fluorescent probe for the detection of certain biological molecules, such as proteins and nucleic acids. Additionally, CTFB has been used as a reactant in the synthesis of other organic compounds, such as heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of CTFB is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept a pair of electrons from another molecule. This allows CTFB to act as a catalyst for various organic reactions, such as the synthesis of tertiary amines, aldehydes, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFB are not well understood. CTFB has not yet been tested on humans or animals, so the potential toxicity of the compound is not yet known. However, CTFB has been found to be non-toxic when tested on bacteria and other microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CTFB in lab experiments is its ability to act as a catalyst for various organic reactions. This allows for the synthesis of a wide variety of organic compounds in a relatively short amount of time. The main limitation of using CTFB in lab experiments is its potential toxicity. As CTFB has not yet been tested on humans or animals, its potential toxicity is not yet known.
Direcciones Futuras
There are several potential future directions for the research and development of CTFB. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential toxicity of CTFB and to develop methods for safe handling of the compound. Finally, further research could be done to explore the potential applications of CTFB, such as its use as a fluorescent probe or as a reactant in the synthesis of other organic compounds.
Métodos De Síntesis
CTFB is most commonly synthesized via the reaction of 4-chlorophenol with 2-(trifluoromethyl)-1H-benzimidazole. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and proceeds in two steps. In the first step, the 4-chlorophenol reacts with the benzimidazole to form the intermediate compound, 4-chlorophenyl-2-(trifluoromethyl)-1H-benzimidazole. In the second step, this intermediate compound is then reacted with ethanone to form CTFB.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQIOIQFYXTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2617976.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)

![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)


